molecular formula C6H14O2 B3051463 3-Methylpentane-1,3-diol CAS No. 33879-72-0

3-Methylpentane-1,3-diol

Cat. No.: B3051463
CAS No.: 33879-72-0
M. Wt: 118.17 g/mol
InChI Key: HIYKOZFIVZIBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Isomeric Considerations of Branched Pentanediols

3-Methylpentane-1,3-diol is classified as a branched, aliphatic diol. Its structure features a pentane (B18724) backbone with hydroxyl groups at positions C1 and C3, and a methyl group also at C3. This arrangement results in one primary alcohol (-CH₂OH) and one tertiary alcohol (R₃C-OH).

A crucial structural feature is the presence of a stereocenter at the C3 position, the carbon atom bonded to both a hydroxyl group and the methyl group. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-3-methylpentane-1,3-diol and (S)-3-methylpentane-1,3-diol.

The structural diversity among diols with a five-carbon framework is considerable. Branched pentanediols, like the subject of this article, exhibit distinct properties compared to their linear isomers. The branching influences physical characteristics such as boiling point and solubility, as well as their reactivity and application in polymer science. koreascience.kr For instance, the introduction of branched diols into a polymer chain can affect its crystallinity and mechanical properties.

Other isomers of pentanediol (B8720305) include compounds with different carbon skeletons or different positioning of the hydroxyl groups. For example, 2,4-pentanediol (B147393) has two secondary hydroxyl groups and two chiral centers, leading to the possibility of four stereoisomers, one of which is an achiral meso compound. brainly.com In contrast, 3-methyl-1,5-pentanediol (B147205) is an achiral, branched diol with two primary hydroxyl groups. sigmaaldrich.com This isomeric variety allows for the fine-tuning of molecular properties for specific applications in synthesis and materials.

Table 2: Comparison of Selected Pentanediol Isomers

Compound Name Molecular Formula Structure Type Hydroxyl Group Positions Chirality
This compound C₆H₁₄O₂ Branched Primary, Tertiary Chiral
1,5-Pentanediol C₅H₁₂O₂ Linear Primary, Primary Achiral
3-Methyl-1,5-pentanediol C₆H₁₄O₂ Branched Primary, Primary Achiral sigmaaldrich.com
2,4-Pentanediol C₅H₁₂O₂ Linear Secondary, Secondary Chiral (meso form exists) brainly.com

| 3-Methylpentane-2,3-diol | C₆H₁₄O₂ | Branched | Secondary, Tertiary | Chiral nist.gov |

Significance in Advanced Organic Synthesis and Materials Science Research

The bifunctional and chiral nature of this compound makes it a valuable building block in both advanced organic synthesis and materials science.

In organic synthesis, 1,3-diols are versatile intermediates. One common application is their use as protecting groups for carbonyl compounds. thieme-connect.de By reacting with an aldehyde or a ketone, a 1,3-diol can form a 1,3-dioxane, a cyclic acetal (B89532) that is stable under many reaction conditions but can be easily removed later. thieme-connect.de The specific structure of this compound, with its tertiary alcohol, can influence the stability and reactivity of such derivatives.

The synthesis of tertiary alcohols often involves the use of Grignard reagents. mnstate.edu A plausible synthetic route to this compound could involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable carbonyl compound containing a protected primary alcohol, followed by deprotection. The reaction of Grignard reagents with esters or acid chlorides is a well-established method for creating tertiary alcohols. pearson.comvaia.com

Furthermore, the chirality of this compound suggests its potential use in asymmetric synthesis. Chiral diols are frequently employed as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions, which are essential for producing enantiomerically pure pharmaceuticals and other fine chemicals. vulcanchem.comthieme-connect.com The enantioselective acylation of related branched diols using enzymes like lipase (B570770) has been shown to be highly effective, allowing for the separation of enantiomers for specific synthetic purposes. researchgate.net

In the field of materials science, diols are fundamental monomers for the production of step-growth polymers such as polyesters and polyurethanes. vulcanchem.comgoogle.com The reaction of a diol with a dicarboxylic acid (or its derivative) yields a polyester (B1180765), while reaction with a diisocyanate produces a polyurethane. The incorporation of a branched diol like this compound into a polymer backbone, as opposed to a linear diol like 1,5-pentanediol, can impart specific properties to the resulting material. The branching can disrupt polymer chain packing, leading to lower crystallinity, increased flexibility, and altered thermal properties. vulcanchem.com These modified polymers may find applications in coatings, adhesives, and elastomers. Research into polymers derived from bio-based lactones has highlighted the conversion of these precursors into diols and triols for use in creating novel polymeric materials. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33879-72-0

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

3-methylpentane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-3-6(2,8)4-5-7/h7-8H,3-5H2,1-2H3

InChI Key

HIYKOZFIVZIBFO-UHFFFAOYSA-N

SMILES

CCC(C)(CCO)O

Canonical SMILES

CCC(C)(CCO)O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 3 Methylpentane 1,3 Diol

Reactions of Hydroxyl Functional Groups

The differential reactivity of the primary and tertiary hydroxyl groups is a key feature of 3-methylpentane-1,3-diol. The primary alcohol is more susceptible to oxidation and substitution reactions under standard conditions, while the tertiary alcohol is more resistant and prone to elimination reactions under acidic conditions.

The oxidation of this compound can be controlled to selectively target the primary hydroxyl group. Due to the presence of a tertiary alcohol, which cannot be oxidized without breaking a carbon-carbon bond, mild oxidizing agents will preferentially react with the primary -CH₂OH group.

Research on analogous diols, such as butane-1,3-diol and 3-methyl pentane-2,4-diol, provides insight into the expected products. scribd.comresearchgate.net The oxidation of a primary hydroxyl group typically yields an aldehyde, which can be further oxidized to a carboxylic acid under stronger conditions. The oxidation of a secondary hydroxyl group yields a ketone. scribd.comresearchgate.net

For this compound, selective oxidation of the primary alcohol would yield 3-hydroxy-3-methylpentanal. Further oxidation would produce 3-hydroxy-3-methylpentanoic acid. The tertiary alcohol at position 3 remains unreacted under these conditions. Studies on the microbial oxidation of similar diols, such as 2-methylpropane-1,3-diol, by organisms like Gluconobacter have shown selective conversion of a primary alcohol to the corresponding β-hydroxy acid. acs.org

Table 1: Predicted Oxidation Products of this compound

Oxidizing Agent Target Hydroxyl Group Major Product Product Class
Pyridinium chlorochromate (PCC) Primary (-CH₂OH) 3-Hydroxy-3-methylpentanal Hydroxy Aldehyde

This table is based on established principles of alcohol oxidation and data from analogous compounds. scribd.comresearchgate.net

The hydroxyl groups of this compound can be replaced by other functional groups, such as halogens, through substitution reactions. Reagents like thionyl chloride (SOCl₂) or hydrohalic acids (e.g., HBr, HCl) are commonly used for this purpose. The tertiary hydroxyl group is more susceptible to SN1-type substitution, proceeding through a stable tertiary carbocation intermediate, especially under acidic conditions. The primary hydroxyl group typically undergoes SN2-type substitution. This differential reactivity allows for selective functionalization. For instance, reacting the diol with a reagent like thionyl chloride could lead to the substitution of one or both hydroxyl groups to form chlorinated derivatives.

Both mono- and di-esters and ethers of this compound can be synthesized and are of interest, particularly as aroma chemicals. wipo.intgoogleapis.com

Esterification: The diol reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. evitachem.com This reaction is typically catalyzed by an acid. Monoesters are formed when one equivalent of the acylating agent is used, while diesters can be produced with an excess of the reagent. googleapis.com

Etherification: Ethers are formed by reacting the diol with alkyl halides or via Williamson ether synthesis, where the diol is first converted to an alkoxide using a strong base. Both monoethers and diethers, such as 1,5-dimethoxy-3-methyl-pentane, have been synthesized. googleapis.com These reactions provide a pathway to a diverse range of derivatives with varied physical and olfactory properties. wipo.intgoogleapis.com

Table 2: Examples of Ester and Ether Derivatives

Reaction Type Reactant Product Example Reference
Etherification C1-C4 alkylating agent 1,5-diethoxy-3-methyl-pentane googleapis.com
Esterification Propanoic acid derivative (3-methyl-5-propanoyloxy-pentyl) propanoate googleapis.com

Substitution Reactions and Functional Group Interconversion

Cyclization and Heterocyclic Compound Formation from Diol Precursors

The 1,3-diol arrangement in this compound is an ideal precursor for the synthesis of six-membered heterocyclic rings, such as 1,3-dioxanes.

The formation of 1,3-dioxanes is a common and synthetically useful reaction for 1,3-diols. This reaction involves the acid-catalyzed condensation of the diol with an aldehyde or a ketone. organic-chemistry.org The reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization and dehydration to yield the stable dioxane ring. organic-chemistry.org

The reactivity is well-illustrated by the analogous compound, 3-methylpentane-2,4-diol. Research has shown that the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diols with aldehydes like formaldehyde (B43269) or propionaldehyde (B47417) in the presence of an acid catalyst yields 5-[(alkylsulfanyl)methyl]-4,6-dimethyl-1,3-dioxanes. researchgate.net Similarly, reacting this compound with an aldehyde (R'CHO) or ketone (R'R''C=O) would produce a substituted 1,3-dioxane. For example, reaction with acetone (B3395972) would yield 2,2,4-trimethyl-4-ethyl-1,3-dioxane. This cyclization serves not only as a synthetic route to new heterocyclic compounds but also as a method for protecting the diol functional groups during multi-step syntheses. organic-chemistry.orgacs.org

Table 3: General Protocol for 1,3-Dioxane Synthesis

Reactants Catalyst Conditions Product Class Reference
1,3-Diol, Aldehyde/Ketone Brønsted or Lewis Acid (e.g., p-toluenesulfonic acid) Reflux with water removal (e.g., Dean-Stark apparatus) 1,3-Dioxane organic-chemistry.org

Derivatization for Enhanced Analytical Detection and Structural Modification

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), direct analysis of polar compounds like diols can be challenging due to poor volatility and peak shape. chromforum.org Derivatization is a common strategy to convert the polar hydroxyl groups into less polar, more volatile functional groups, thereby improving chromatographic performance and detection sensitivity. nih.govnih.gov

A widely used method for derivatizing diols is silylation , where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)acetamide (MSTFA). acs.orgchromforum.org This significantly increases the volatility of the analyte for GC analysis.

Another powerful technique involves reaction with boronic acids . Vicinal (1,2) and 1,3-diols react rapidly with boronic acids to form stable cyclic boronic esters. nih.gov Reagents such as 2-bromopyridine-5-boronic acid (BPBA) are designed to enhance detection by liquid chromatography-mass spectrometry (LC/MS). nih.gov The incorporation of a nitrogen atom facilitates ionization in positive mode ESI-MS, while the bromine atom provides a characteristic isotopic pattern (79Br/81Br), which aids in the confident identification of the derivatized diol. nih.govnih.gov This approach dramatically increases the sensitivity of diol detection. nih.gov

Table 4: Common Derivatization Strategies for Diols

Derivatization Method Reagent Example Analytical Technique Purpose Reference
Silylation Trimethylsilyl (TMS) agents GC-MS Increase volatility, improve peak shape chromforum.org
Boronic Ester Formation 2-Bromopyridine-5-boronic acid (BPBA) LC-MS Enhance ionization efficiency, provide isotopic signature for identification nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 3 Methylpentane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Methylpentane-1,3-diol, providing detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The hydroxyl (-OH) protons typically appear as broad singlets, with their chemical shift being concentration and solvent dependent. The protons of the methyl group at the C3 position and the ethyl group at the C3 position will show characteristic splitting patterns due to spin-spin coupling with neighboring protons. For instance, the methyl protons will appear as a singlet, while the ethyl protons will present as a triplet and a quartet. The methylene (B1212753) and methine protons will also exhibit complex multiplets based on their adjacent protons.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms. The chemical shifts of these carbons are indicative of their local electronic environment. The carbons bonded to the hydroxyl groups (C1 and C3) will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons. The symmetry of the molecule influences the number of unique signals; for instance, if a molecule has a plane of symmetry, chemically equivalent carbons will produce a single signal. docbrown.infocrunchchemistry.co.uk

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (on C3)1.1 - 1.3s
-CH₂-CH₃0.8 - 1.0t
-CH₂-CH₃1.4 - 1.6q
-CH₂-OH3.5 - 3.8t
-CH₂- (on C2)1.5 - 1.7t
-OHVariablebr s

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (-CH₂OH)60 - 65
C2 (-CH₂-)40 - 45
C3 (-C(OH)-)70 - 75
C4 (-CH₂-)30 - 35
C5 (-CH₃)8 - 12
C6 (-CH₃ on C3)25 - 30

Gas Chromatography (GC) and Mass Spectrometry (MS)

GC and MS are complementary techniques that provide information on the purity, isomeric composition, and molecular weight of this compound.

Purity Assessment and Isomer Separation by GC

Gas chromatography is an effective method for assessing the purity of this compound and for separating its isomers. google.comoiv.intoiv.int The compound is volatilized and passed through a capillary column, where separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. Different constitutional isomers of this compound would likely have different retention times, enabling their separation and quantification. epa.gov

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with GC, MS can identify the components separated by the GC column. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak or absent due to the instability of the molecular ion. More prominent will be the fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation pattern is predictable and provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, fragmentation would likely occur at the branched C3 position, leading to the loss of an ethyl group (M-29) or a methyl group (M-15). hix.aisocratic.org The most stable carbocation formed during fragmentation will typically result in the base peak, the most intense peak in the spectrum. hix.aisocratic.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Significance
118[C₆H₁₄O₂]⁺Molecular Ion
100[M - H₂O]⁺Loss of water
89[M - C₂H₅]⁺Loss of ethyl group
103[M - CH₃]⁺Loss of methyl group
59[CH₃C(OH)CH₂]⁺Alpha-cleavage product

Chiral Analysis for Enantiomeric and Diastereomeric Purity

Since this compound possesses two chiral centers (C2 and C3), it can exist as four possible stereoisomers: two pairs of enantiomers ((2R,3R) and (2S,3S); (2R,3S) and (2S,3R)). The determination of the enantiomeric and diastereomeric purity is crucial, especially in applications where stereochemistry is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers. wiley-vch.de This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. By comparing the retention times and peak areas to those of known standards, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be determined. wiley-vch.de

Alternatively, NMR spectroscopy in the presence of a chiral derivatizing agent or a chiral solvating agent can be used to determine enantiomeric purity. nih.gov These agents form diastereomeric complexes with the enantiomers of this compound, which have different NMR spectra. The integration of the distinct signals for each diastereomeric complex allows for the quantification of the enantiomeric ratio.

Computational Chemistry and Theoretical Investigations of 3 Methylpentane 1,3 Diol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-methylpentane-1,3-diol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and, consequently, its geometry and energy.

By modeling the molecule in the gas phase or with implicit solvent models, it's possible to determine key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, calculations can confirm the preference for certain spatial arrangements, such as an antiperiplanar C1–C2–C3–C4 dihedral angle. Furthermore, these calculations can reveal how the electronic properties, such as the dipole moment and the distribution of electron density, are influenced by the molecule's three-dimensional structure. The presence of two hydroxyl groups is a dominant factor, creating a significant dipole moment and influencing the molecule's polarity and hydrogen-bonding capabilities.

Like other flexible acyclic molecules, this compound can exist in numerous conformations, or conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. The stability of these conformers is a critical aspect of the molecule's behavior. The conformational landscape of this diol is significantly more complex than that of its parent alkane, 3-methylpentane (B165638), due to the presence of two hydroxyl (-OH) groups.

The most important factor governing the relative stability of the conformers of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of one hydroxyl group and the oxygen atom of the other. This interaction creates a pseudo-cyclic structure, which significantly stabilizes the conformer.

The stability of different conformers can be quantified by calculating their relative Gibbs free energies at a specific temperature using methods like DFT (e.g., at the PBE0/6-311+G(d,p) level). researchgate.net For this compound, a variety of conformers would be analyzed, arising from rotations around the C-C and C-O bonds. The most stable conformers are predicted to be those that maximize intramolecular hydrogen bonding while minimizing steric repulsion between the methyl and ethyl groups.

Table 1: Predicted Relative Stability of this compound Conformers This table is illustrative, based on findings for analogous diols.

Conformer TypeKey FeaturePredicted Relative Energy (kJ/mol)Predicted Population at Room Temp.
Intramolecular H-Bonded (1) Forms a stable 6-membered pseudo-ring.0 (Most Stable)High
Intramolecular H-Bonded (2) Forms a less stable 7-membered pseudo-ring.2 - 5Moderate
Extended/Non-H-Bonded Hydroxyl groups are anti to each other.8 - 15Low
Gauche/Non-H-Bonded Hydroxyl groups are gauche but not H-bonded.6 - 12Low

Theoretical calculations are instrumental in simulating and interpreting the vibrational spectra (like Infrared and Raman) of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the fundamental vibrational modes.

A particularly sensitive probe of conformation in diols is the OH stretching vibration. The frequency of the OH stretch is highly dependent on its environment. A "free" hydroxyl group (not involved in a hydrogen bond) will have a higher stretching frequency compared to a hydroxyl group that acts as a donor in a hydrogen bond. This difference results in a distinct "red shift" (a shift to lower frequency) for the bonded OH group.

Computational studies on other diols have successfully simulated their OH overtone spectra (transitions to higher vibrational energy levels, such as Δv(OH) = 2, 3, or 4). researchgate.netnih.gov These simulations, often using DFT methods like B3LYP with a basis set such as 6-31+G(d,p), can accurately predict the peak positions and intensities for different conformers. nih.gov By comparing the simulated spectra of various stable conformers with experimental data, it is possible to identify which conformers are present in a sample and in what proportions. For this compound, the spectrum would be expected to show distinct peaks corresponding to free OH groups from open conformers and red-shifted, often broader, peaks from the various intramolecularly hydrogen-bonded conformers.

Table 2: Predicted OH Stretching Frequencies for this compound Conformers This table is illustrative, based on typical computational results for diols.

Conformer TypeOH Group StatusPredicted Fundamental Frequency (cm⁻¹)Predicted Overtone (Δv=2) Frequency (cm⁻¹)
Extended/Non-H-Bonded Free OH~3650 - 3670~7100 - 7150
Intramolecular H-Bonded Bonded OH (Donor)~3450 - 3550~6700 - 6900
Intramolecular H-Bonded Free OH (Acceptor)~3630 - 3650~7060 - 7110

Conformer Analysis and Stability

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. arxiv.org MD simulations model the system using classical mechanics, where the forces between atoms are described by a "force field."

For this compound, MD simulations can provide critical insights into its bulk properties and intermolecular interactions in the liquid phase or in solution. arxiv.org The simulations track the positions and velocities of thousands of molecules, allowing for the analysis of properties that depend on collective behavior.

Key applications of MD for this diol include:

Hydrogen Bonding Networks: In the liquid state, this compound will form a complex network of intermolecular hydrogen bonds. MD simulations can characterize this network, determining the average number of hydrogen bonds per molecule, their lifetimes, and their geometric arrangement.

Solvation Structure: When dissolved in a solvent like water or an organic solvent, MD can reveal how the solvent molecules arrange themselves around the diol. It can show whether the hydrophobic alkyl parts or the hydrophilic diol parts preferentially interact with the solvent.

Transport Properties: Properties like viscosity and diffusion coefficients, which are difficult to predict from static calculations, can be computed from the trajectories of molecules in an MD simulation.

Steric Effects: MD simulations can model how the molecule's shape and the steric hindrance from its methyl and ethyl groups influence its packing in the liquid state and its ability to interact with other molecules or surfaces. This is particularly relevant in applications like polymer synthesis, where steric effects can influence reaction rates.

The intermolecular forces in the simulation are broken down into contributions from electrostatic interactions (due to partial charges on the atoms) and van der Waals interactions. arxiv.org

Prediction of Reactivity and Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is a powerful asset for predicting the chemical reactivity of this compound and elucidating the detailed mechanisms of its reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

This is typically achieved using quantum chemical methods (like DFT) to:

Locate Transition States: A transition state is the highest energy point along a reaction coordinate. By calculating the structure and energy of the transition state, one can determine the activation energy of the reaction, which is the primary factor controlling its rate.

Analyze Reaction Pathways: For a given reaction, such as the oxidation of one of the hydroxyl groups to a ketone or the esterification with a carboxylic acid, there may be several possible mechanisms. Computational modeling can compare the activation energies for these different pathways to predict which one is most favorable.

Investigate Stereoselectivity: For chiral molecules, theoretical models can predict whether a reaction will favor the formation of one stereoisomer over another.

Model Catalysis: If a reaction is catalyzed, computational methods can be used to model the interaction of the diol with the catalyst, explaining how the catalyst lowers the activation energy. For example, theoretical studies have been used to understand the mechanisms of palladium-catalyzed reactions involving related organic molecules. acs.org

Applications of 3 Methylpentane 1,3 Diol in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

3-Methylpentane-1,3-diol, a chiral organic compound, serves as a versatile building block in the synthesis of a wide array of complex molecules. Its structural features, including two hydroxyl groups and a chiral center, make it a valuable precursor in various chemical transformations.

Precursor for Pharmaceuticals and Agrochemicals

The synthesis of pharmaceuticals and agrochemicals often involves the construction of intricate molecular architectures with specific stereochemistry. Chiral diols, such as derivatives of this compound, are important starting materials for creating pharmacologically active compounds. researchgate.net Transition metal-catalyzed asymmetric hydrogenation of prochiral ketones is a key method for producing optically enriched chiral alcohols, which are valuable building blocks for pharmaceuticals and agrochemicals. mdpi.com For instance, (S)-4-methylpentane-1,2-diol, a related chiral diol, is utilized as a building block in the synthesis of various pharmaceuticals. lookchem.com Its chiral nature is crucial for developing specific enantiomers that can exhibit distinct biological activities, a critical aspect of drug development. lookchem.com While direct examples for this compound are not extensively detailed in the provided search results, the general importance of chiral diols as intermediates in these fields is well-established. mdpi.comlookchem.com

Building Block for Biologically Active Compounds

The 1,3-diol structural motif is present in numerous biologically active natural products. researchgate.net Consequently, synthetic routes to access these structures stereoselectively are of significant interest. This compound and its analogs can serve as precursors to these complex targets. For example, 5-Amino-4-methylpentane-1,4-diol, a related compound, is investigated as a precursor for biologically active compounds. The presence of hydroxyl and amino groups allows for interactions with biological targets like enzymes and receptors. The synthesis of optically enriched chiral alcohols through methods like asymmetric hydrogenation provides essential building blocks for a variety of biologically active compounds. mdpi.com

Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric synthesis, a field focused on selectively producing one enantiomer of a chiral molecule. 1,3-diols can be used to synthesize chiral 1,3-diphosphines, which act as enantiopure ligands in asymmetric catalysis. researchgate.net The development of new chiral ligands with simple and adjustable structures is an ongoing area of research. mdpi.comchemrxiv.org While the direct use of this compound for this purpose is not explicitly detailed, the principle of using chiral diols to create ligands for transition metal catalysts is a well-established strategy for achieving high enantioselectivity in reactions like asymmetric hydrogenation. mdpi.comvulcanchem.com

Construction of Pheromone Components

Pheromones, chemical signals used by insects and other animals for communication, often possess specific stereochemistry that is critical for their activity. The synthesis of these complex natural products frequently relies on chiral building blocks. While a direct synthesis of a pheromone component from this compound is not specified, related diols and their derivatives are used in pheromone synthesis. For example, the synthesis of enantiomers of 2-methyl-4-heptanol (B13450) and 2-methyl-4-octanol, which are pheromone components, highlights the importance of chiral alcohols in this field. lookchem.com

Utilization in Polymer Chemistry and Specialty Chemicals

The unique structure of this compound also lends itself to applications in the field of polymer science and the production of specialty chemicals.

Monomer in Polymer Production (e.g., Polyurethanes, Polymeric Plasticizers)

Diols are fundamental monomers in the production of various polymers, most notably polyurethanes. vulcanchem.com In the formation of polyurethanes, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. vulcanchem.comgoogleapis.com The branched structure of molecules like this compound can impart specific properties, such as flexibility and thermal resistance, to the resulting polymer. vulcanchem.com 3-Methyl-1,5-pentanediol (B147205), a related diol, is explicitly mentioned as a suitable polyol for polyurethane production. epo.orgcarlroth.com

Furthermore, diols are used in the synthesis of polymeric plasticizers. These are additives used to increase the flexibility and durability of polymers like PVC. A patent for polymeric plasticizer compositions lists 3-methyl-1,5-pentanediol as a potential glycol component. google.com

Interactive Data Tables

Table 1: Research Findings on the Applications of this compound and Related Compounds

Application Area Key Finding Related Compound(s) Citation(s)
Pharmaceutical SynthesisChiral diols are important starting materials for pharmacologically active compounds.(S)-4-methylpentane-1,2-diol researchgate.netlookchem.com
Biologically Active CompoundsThe 1,3-diol motif is found in many natural products.5-Amino-4-methylpentane-1,4-diol researchgate.net
Asymmetric Catalysis1,3-diols can be converted into chiral ligands for catalysts.1,3-diphosphines researchgate.net
Pheromone SynthesisChiral alcohols are key building blocks for pheromones.2-methyl-4-heptanol, 2-methyl-4-octanol lookchem.com
Polyurethane ProductionDiols are essential monomers for polyurethane synthesis.3-Methyl-1,5-pentanediol vulcanchem.comepo.orgcarlroth.com
Polymeric PlasticizersDiols are used in the synthesis of additives that increase polymer flexibility.3-Methyl-1,5-pentanediol google.com

Application in Specialty Chemical Formulations

Detailed research on the specific applications of this compound in specialty chemical formulations is not extensively documented in publicly available literature. However, the applications of its structural isomers are well-established, providing insight into the potential uses of 1,3-diols with a similar carbon backbone. Isomers such as 3-methyl-1,5-pentanediol, (S)-4-methylpentane-1,2-diol, and 2-methylpentane-2,4-diol (commonly known as hexylene glycol) are utilized in a variety of formulations.

The isomer 3-Methyl-1,5-pentanediol serves as a versatile ingredient in several industries. guidechem.com It is employed as a solvent, humectant (a substance used to reduce the loss of moisture), and coupling agent in the manufacturing of cosmetics, personal care items, and industrial coatings. guidechem.com Furthermore, its derivatives, specifically esters and ethers, have found a niche as aroma chemicals in the fragrance industry. google.com

In the realm of polymers and plastics, other isomers are of significant interest. For instance, (S)-4-methylpentane-1,2-diol is a key component in the production of polyester (B1180765) resins, polyurethanes, and plasticizers, where it enhances the flexibility and durability of the resulting polymers. lookchem.com These polymers are then used in coatings, adhesives, and elastomers. lookchem.com Similarly, 2-methylpentane-2,4-diol is widely used as a solvent and viscosity agent in cosmetics and personal care products. It also finds application as a solvent plasticizer in paints and lacquers and as an additive in hydraulic fluids, inks, and textiles.

The table below summarizes the applications of various isomers of methylpentanediol in specialty chemical formulations.

IsomerCAS NumberApplications
3-Methyl-1,5-pentanediol4457-71-0Solvent, humectant, coupling agent in cosmetics, personal care products, industrial coatings; precursor for aroma chemicals. guidechem.comgoogle.com
(S)-4-Methylpentane-1,2-diol24347-54-4Component in polyester resins, polyurethanes, and plasticizers for coatings, adhesives, and elastomers. lookchem.com
2-Methylpentane-2,4-diol107-41-5Solvent, viscosity agent in cosmetics; plasticizer in paints and lacquers; additive in hydraulic fluids, inks, and textiles.
2-Methylpentane-1,5-diol42856-62-2Penetration enhancer in topical pharmaceutical formulations.

Advanced Reaction Substrates for Novel Chemical Transformations

While specific examples of this compound serving as an advanced reaction substrate for novel chemical transformations are scarce in available research, the reactivity of its isomers provides a strong indication of its potential synthetic utility. The presence of primary and tertiary hydroxyl groups in this compound suggests it can undergo a variety of chemical reactions, including oxidation, esterification, and etherification, to form new molecules.

The oxidation of diols is a fundamental transformation. For example, the oxidation of the related compound 3-methyl-pentane-2,4-diol by cerium(IV) in an acidic medium has been studied, leading to the formation of 4-hydroxy-3-methyl-pentan-2-one. researchgate.net This indicates that the secondary and tertiary hydroxyl groups of this compound could be selectively oxidized to produce novel keto-alcohols or other oxygenated derivatives.

Furthermore, diols are crucial building blocks in polymer chemistry and the synthesis of fine chemicals. The isomer 3-methylpentane-1,5-diol is used as a reactant in the synthesis of the fragrance ingredient Super Muguet®. researchgate.net It is also utilized as a starting material for producing enantioenriched aza-heterocycles, polyesters with carbon-carbon double bonds, and α,ω-dibromides.

The synthesis of other 1,3-diols has been explored through various methods. For instance, 2-methyl-pentane-1,3-diol can be synthesized via a self-aldol condensation of propanal, demonstrating a pathway to this structural motif. mdpi.com The reactivity of the hydroxyl groups in 2-methylpentane-1,3-diol, which allows it to act as a hydrogen bond donor and acceptor, is key to its role as a solvent and stabilizer.

The table below outlines some of the documented chemical transformations involving isomers of methylpentanediol, suggesting potential reaction pathways for this compound.

IsomerReaction TypeProducts/Applications
3-Methyl-pentane-2,4-diolOxidation4-hydroxy-3-methyl-pentan-2-one. researchgate.net
3-Methylpentane-1,5-diolVarious synthesesSuper Muguet® (fragrance), aza-heterocycles, polyesters, α,ω-dibromides.
2-Methyl-pentane-1,3-diolAldol (B89426) CondensationCan be synthesized from propanal. mdpi.com

Environmental Behavior and Biodegradation Pathways of 3 Methylpentane 1,3 Diol

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Compartments

The environmental distribution of 3-Methylpentane-1,3-diol, a polar organic compound, is governed by its physicochemical properties, which dictate its movement between air, water, soil, and sediment. As a diol, it possesses a higher water solubility and lower vapor pressure compared to its parent alkane, 3-methylpentane (B165638). This suggests that if released into the environment, it will predominantly partition to the aqueous and soil compartments rather than volatilizing into the atmosphere. The transport within these compartments is then driven by processes such as advection with water flow, leaching through the soil column, and adsorption to organic matter and clay particles.

For analogous compounds like 2-methylpentane-2,4-diol, the octanol-water partition coefficient (Log Pow) is low, indicating a limited potential for bioaccumulation in organisms. delta-zofingen.ch The European Chemicals Agency (ECHA) has noted that similar substances are not considered to meet the criteria for being persistent, bioaccumulative, and toxic (PBT) substances. europa.eu This general profile suggests that this compound is unlikely to persist at high concentrations in fatty tissues and will instead remain primarily in the water phase of ecosystems.

Distribution Modeling and Fugacity-Based Approaches (Analogous to Diols)

To predict the environmental distribution of chemicals, scientists employ multimedia environmental models, with fugacity-based models being particularly insightful. researchgate.netnih.gov The concept of fugacity, first introduced by Lewis in 1901 and later applied to environmental science by Donald Mackay, represents a chemical's "escaping tendency" from a particular phase (e.g., water, air, soil). envchemgroup.comunipd.it When the fugacity of a chemical is equal in two adjacent compartments, a state of equilibrium is reached, and there is no net movement between them. unipd.it

Fugacity models are categorized into different levels of complexity:

Level I: Describes the equilibrium partitioning of a fixed quantity of a chemical between environmental compartments, with no transport or degradation processes. setac.org

Level II: Includes reaction and advection processes (inflow and outflow) under steady-state conditions. setac.org

Level III: Introduces intermedia transport processes (e.g., diffusion between air and water) and assumes a steady-state condition where emissions are continuous and balanced by degradation and advection. setac.org

Level IV: Treats unsteady-state or dynamic conditions where concentrations can change over time. setac.org

For a compound like this compound, a Quantitative Water Air Sediment Interaction (QWASI) model, which is a type of fugacity model, could be used to simulate its behavior in an aquatic system like a lake or river. envchemgroup.com The model would use the chemical's specific properties (molecular weight, water solubility, vapor pressure, octanol-water partition coefficient) to calculate its fugacity capacity in each environmental medium. nih.gov Given the diol's expected properties, such a model would likely predict low partitioning to the atmosphere and sediment, with the majority of the substance residing and being transported in the water column.

Biodegradation Studies in Various Environmental Matrices

Biodegradation is the primary mechanism for the removal of many organic chemicals from the environment. This process relies on the metabolic capabilities of microorganisms to break down complex molecules into simpler, less harmful substances. rsc.org For aliphatic compounds like this compound, biodegradation is generally considered an effective removal pathway, particularly under aerobic conditions. nih.gov

Aerobic Biodegradation in Water and Soil

In the presence of oxygen, microorganisms in water and soil can utilize short-chain aliphatic diols as a source of carbon and energy. rsc.org Studies on analogous compounds, such as the reaction mass including 2-methylpentane-2,4-diol, have shown them to be "readily biodegradable". delta-zofingen.cheuropa.eu The process of aerobic biodegradation typically involves a series of enzymatic oxidation steps. For a diol, this would likely begin with the oxidation of the primary or tertiary alcohol groups by dehydrogenase enzymes, potentially forming aldehydes or ketones as intermediates. These intermediates are then further metabolized, eventually leading to the cleavage of the carbon chain and the formation of carbon dioxide, water, and microbial biomass. researchgate.net

While direct studies on this compound are scarce, the biodegradation of its parent alkane, 3-methylpentane, has been observed to be facilitated by co-oxidation, where the presence of other biodegradable substrates stimulates the breakdown of the more recalcitrant compound. nih.gov It is plausible that similar synergistic effects could enhance the biodegradation of the diol in mixed-waste environments.

Role of Microbial Communities in Diol Degradation

A diverse community of microorganisms is responsible for the degradation of organic pollutants. frontiersin.org Bacteria from the genera Pseudomonas, Rhodococcus, and Bacillus are well-known for their ability to degrade a wide range of hydrocarbons and related compounds. mdpi.com These microbes possess powerful enzyme systems, including monooxygenases and dioxygenases, which initiate the breakdown of these molecules by introducing oxygen atoms, thereby increasing their reactivity and water solubility. rsc.orgmdpi.com

Environmental Monitoring and Detection Methodologies

Effective monitoring is crucial for assessing the environmental presence and potential risks of chemical compounds. For this compound, monitoring would involve collecting samples from relevant environmental matrices, such as surface water, groundwater, and soil, followed by laboratory analysis.

The primary analytical technique for the detection and quantification of this compound would be gas chromatography (GC) coupled with a suitable detector, most commonly a mass spectrometer (MS). nih.govebi.ac.uk This method, GC-MS, allows for the separation of the target compound from other substances in a complex mixture and provides a definitive identification based on its unique mass spectrum.

Research on the metabolites of 2- and 3-methylpentane has successfully used GC to detect diol derivatives, such as 2-methyl-2-pentanol (B124083) and 2-methylpentane-2,4-diol, in biological samples. nih.govebi.ac.uk The methodology involved solvent extraction of the analytes, followed by GC analysis. nih.gov A similar approach would be applied to environmental samples for this compound, where the sample would first undergo an extraction step (e.g., solid-phase extraction for water or solvent extraction for soil) to concentrate the analyte and remove interfering substances before injection into the GC-MS system. This allows for sensitive detection even at the low concentrations typically found in the environment. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.